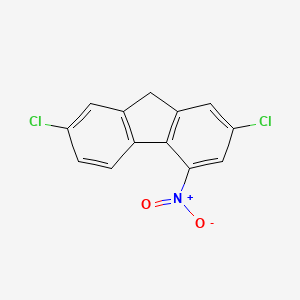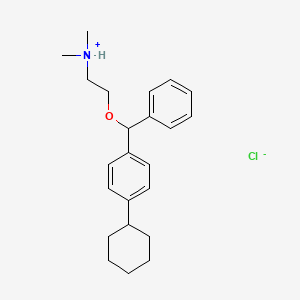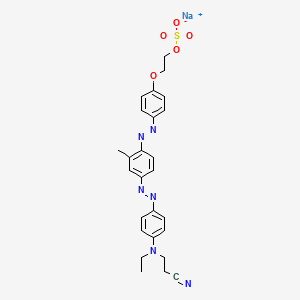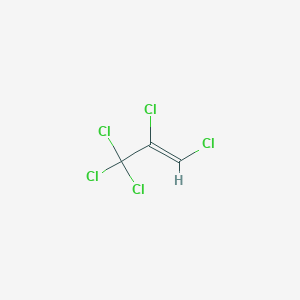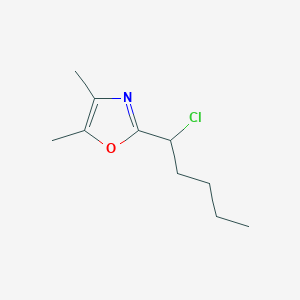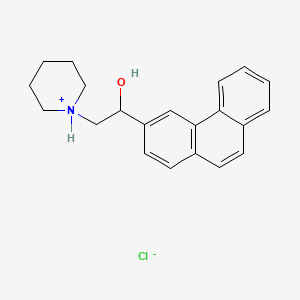
3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride is a complex organic compound that features a phenanthrene core substituted with a piperidine ring and a hydroxyethyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride typically involves multi-step organic reactions. One common method starts with the phenanthrene core, which undergoes a series of functional group transformations to introduce the piperidine and hydroxyethyl substituents. Key steps often include:
Halogenation: Introduction of a halogen atom to the phenanthrene core.
Nucleophilic Substitution: Reaction with piperidine to form the piperidino-substituted phenanthrene.
Hydroxylation: Introduction of the hydroxyethyl group through reactions such as epoxidation followed by ring-opening.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form carbonyl compounds.
Reduction: The piperidine ring can be reduced to form different nitrogen-containing derivatives.
Substitution: The phenanthrene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated phenanthrene derivatives.
科学研究应用
3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the phenanthrene core can intercalate with DNA, affecting gene expression and cellular function. The hydroxyethyl group can enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
3-(2-Piperidino-1-hydroxyethyl)phenanthrene: Lacks the hydrochloride salt form, which may affect its solubility and stability.
2-(2-Piperidino-1-hydroxyethyl)naphthalene: Similar structure but with a naphthalene core instead of phenanthrene.
3-(2-Morpholino-1-hydroxyethyl)phenanthrene: Contains a morpholine ring instead of piperidine.
Uniqueness
3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility in aqueous solutions, making it more suitable for biological applications.
属性
CAS 编号 |
63918-86-5 |
|---|---|
分子式 |
C21H24ClNO |
分子量 |
341.9 g/mol |
IUPAC 名称 |
1-phenanthren-3-yl-2-piperidin-1-ium-1-ylethanol;chloride |
InChI |
InChI=1S/C21H23NO.ClH/c23-21(15-22-12-4-1-5-13-22)18-11-10-17-9-8-16-6-2-3-7-19(16)20(17)14-18;/h2-3,6-11,14,21,23H,1,4-5,12-13,15H2;1H |
InChI 键 |
UEOOUBQIRAHESV-UHFFFAOYSA-N |
规范 SMILES |
C1CC[NH+](CC1)CC(C2=CC3=C(C=CC4=CC=CC=C43)C=C2)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-](/img/structure/B13776062.png)
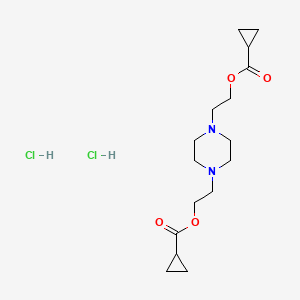

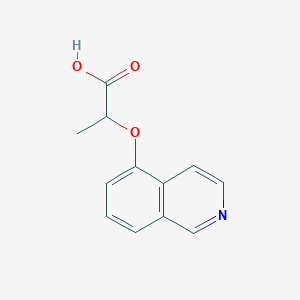
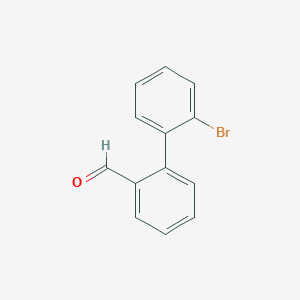
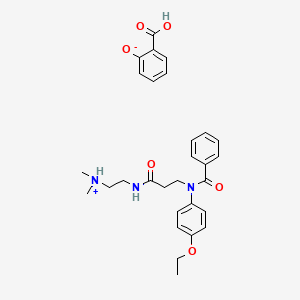
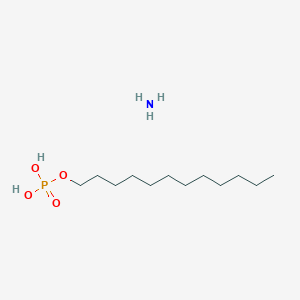
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)
